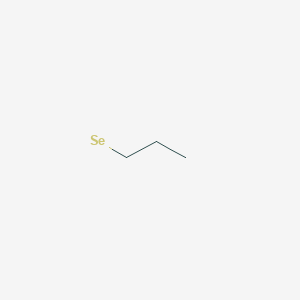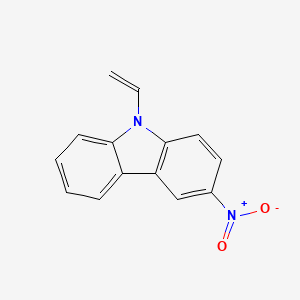
3-Nitro-9-vinylcarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-9-vinylcarbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics, photovoltaics, and as intermediates in organic synthesis .
Vorbereitungsmethoden
The synthesis of 3-Nitro-9-vinylcarbazole typically involves the nitration of 9-vinylcarbazole. The nitration process introduces a nitro group (-NO2) at the 3-position of the carbazole ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group without affecting the vinyl group .
Industrial production methods for carbazole derivatives, including this compound, often involve large-scale nitration processes using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining safety and environmental standards .
Analyse Chemischer Reaktionen
3-Nitro-9-vinylcarbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include 3-amino-9-vinylcarbazole and various substituted carbazole derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Nitro-9-vinylcarbazole has several scientific research applications:
Organic Electronics: Used as a monomer in the synthesis of conducting polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photovoltaics: Incorporated into polymer solar cells due to its excellent charge transport properties.
Sensors: Utilized in the development of chemical sensors for detecting nitro-based explosives and metal ions.
Biological Research: Studied for its potential as a fluorescent probe in biological imaging and as a building block for bioactive molecules
Wirkmechanismus
The mechanism of action of 3-Nitro-9-vinylcarbazole in its various applications is primarily based on its electronic properties. The nitro group is an electron-withdrawing group, which affects the electron density of the carbazole ring and the vinyl group. This modification enhances the compound’s ability to participate in electron transfer processes, making it suitable for use in optoelectronic devices and sensors .
In biological applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, making it useful as a fluorescent probe .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-9-vinylcarbazole can be compared with other carbazole derivatives such as:
9-Vinylcarbazole: Lacks the nitro group, resulting in different electronic properties and reactivity.
3,6-Dinitro-9-vinylcarbazole: Contains two nitro groups, leading to even greater electron-withdrawing effects and different applications in materials science.
3-Chloro-9-vinylcarbazole: Substitutes a chlorine atom at the 3-position, offering different reactivity and applications in organic synthesis
The uniqueness of this compound lies in its balance of electronic properties, making it versatile for various applications in organic electronics, photovoltaics, and biological research.
Eigenschaften
CAS-Nummer |
1147-69-9 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
9-ethenyl-3-nitrocarbazole |
InChI |
InChI=1S/C14H10N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h2-9H,1H2 |
InChI-Schlüssel |
FNALUOMDZYDJLK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


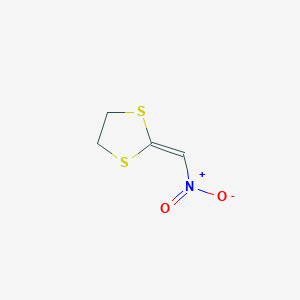
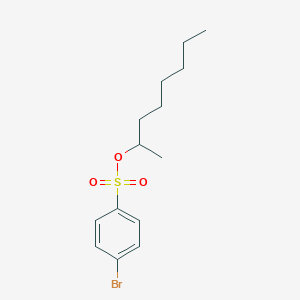
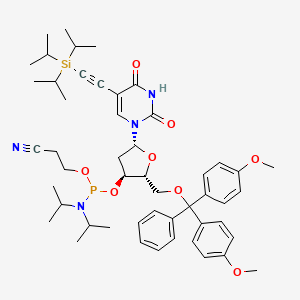
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
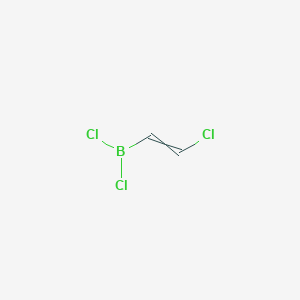
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
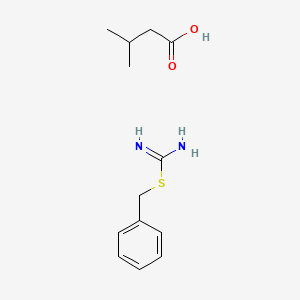
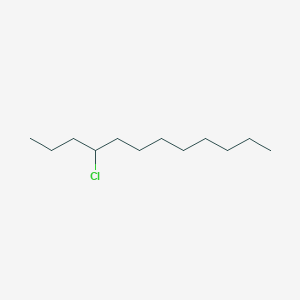
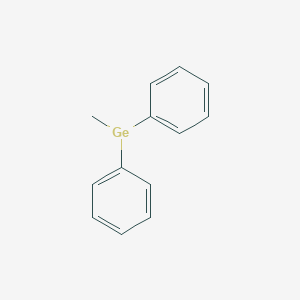
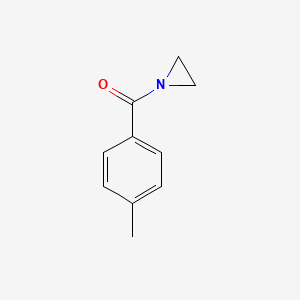
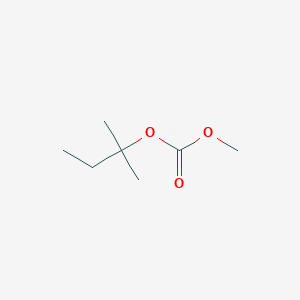

![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)
